d-Camphoric acid

Description

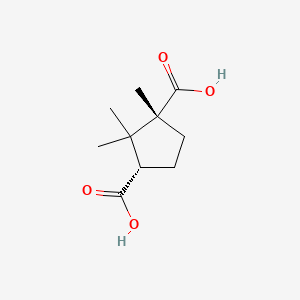

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870483 | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.4 mg/mL at 20 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |

| Record name | cis-(1)-Camphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Properties of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, also known as D-(+)-camphoric acid, is a dicarboxylic acid derived from the oxidation of camphor. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, with a particular focus on its role in osteoblast differentiation. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and potential application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Melting Point | 186-189 °C | [2] |

| Boiling Point | 297.96 °C (rough estimate) | [2] |

| Water Solubility | 0.8 g/100 mL | [2] |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol, and methanol. | [3] |

| pKa₁ | 4.57 | [2] |

| pKa₂ | 5.10 (at 25 °C) | [2] |

| Appearance | White crystalline powder | [2] |

| Optical Activity | [α]20/D +46°, c = 1 in ethanol | [2] |

Experimental Protocols

Synthesis of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic Acid

The synthesis of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid is typically achieved through the oxidation of (+)-camphor. The following protocol is a general representation of this process.

Materials:

-

(+)-Camphor

-

Nitric acid (concentrated)

-

Water

-

Reaction vessel with reflux condenser and stirring mechanism

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, carefully add concentrated nitric acid to (+)-camphor in a suitable molar ratio.

-

Gently heat the mixture with continuous stirring. The reaction is exothermic and should be controlled.

-

Maintain the reaction at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete, which can be monitored by the cessation of nitrogen oxide gas evolution.

-

After the reaction is complete, cool the mixture to room temperature, which will cause the camphoric acid to precipitate.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water to remove any remaining nitric acid.

-

Recrystallize the crude product from hot water to obtain purified (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

-

Dry the purified crystals in a desiccator.

Investigation of Osteoblast Differentiation

The following protocols are designed to assess the effect of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid on the differentiation of osteoblasts. The mouse osteoblastic cell line MC3T3-E1 is a suitable model for these studies.[4]

1. Cell Culture and Treatment:

-

Culture MC3T3-E1 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

For differentiation experiments, seed the cells at an appropriate density and, upon reaching confluence, switch to an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Treat the cells with various concentrations of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid dissolved in the culture medium. A vehicle control (medium without the compound) should be included.

2. Alkaline Phosphatase (ALP) Activity Assay:

-

After a specified treatment period (e.g., 7 or 14 days), wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

Use a commercial ALP assay kit to measure the enzymatic activity in the cell lysate. The assay is typically based on the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

-

Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.

3. Mineralization Assay (Alizarin Red S Staining):

-

After a longer treatment period (e.g., 21 days), fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash the fixed cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature to visualize calcium deposits.

-

Wash the cells with deionized water to remove excess stain.

-

For quantification, the stain can be extracted with a solution of 10% acetic acid and 20% methanol, and the absorbance can be measured at 450 nm.

4. Analysis of Signaling Pathway Components:

-

Glutamate (B1630785) Receptor Expression (RT-qPCR):

-

After treatment, isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for glutamate receptor subunits (e.g., NMDAR1, GluR3, GluR4, mGluR8).[4]

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

-

NF-κB and AP-1 Activation (Western Blot or Reporter Assay):

-

Western Blot: After treatment, prepare nuclear and cytoplasmic extracts from the cells. Perform Western blotting using antibodies against the p65 subunit of NF-κB and c-Fos/c-Jun components of AP-1 to assess their nuclear translocation.

-

Reporter Assay: Transfect the cells with reporter plasmids containing NF-κB or AP-1 response elements upstream of a luciferase gene. After treatment with the compound, measure luciferase activity to determine the transcriptional activity of NF-κB and AP-1.

-

Signaling Pathway in Osteoblast Differentiation

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid has been shown to stimulate the differentiation of osteoblasts.[4] The proposed signaling pathway involves the induction of glutamate receptor expression and the activation of key transcription factors.[4]

Caption: Proposed signaling pathway for osteoblast differentiation.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and biological activity of (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid. The provided experimental protocols offer a framework for its synthesis and for investigating its pro-osteogenic effects. The elucidated signaling pathway highlights its potential as a modulator of bone cell function. This information serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the therapeutic potential of this compound.

References

d-Camphoric acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of d-Camphoric acid, a versatile chiral molecule with significant applications in research and pharmaceutical development. This document details its chemical properties, experimental protocols for its use, and its biological activities, presenting data in a clear and accessible format for laboratory and development settings.

Core Properties of this compound

This compound, the dextrorotatory isomer of camphoric acid, is a dicarboxylic acid derived from the oxidation of camphor.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 124-83-4[2] |

| Molecular Formula | C₁₀H₁₆O₄[3] |

| Molecular Weight | 200.23 g/mol [3] |

| Appearance | White crystalline powder[3] |

| Melting Point | 186-189 °C[3] |

| Water Solubility | 0.8 g/100 mL[3] |

| Optical Rotation | +43° to +49° (c=5, EtOH) |

Experimental Protocols

This compound is widely utilized as a chiral resolving agent and a building block in asymmetric synthesis. The following protocols are illustrative of its common applications.

This protocol describes the separation of a racemic amine using d-(+)-camphoric acid, leveraging the differential solubility of the resulting diastereomeric salts.

Materials:

-

Racemic amine

-

d-(+)-Camphoric acid

-

Methanol (or other suitable solvent)

-

1M Sodium Hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve d-(+)-camphoric acid (0.5-1.0 equivalent) in hot methanol.

-

Salt Formation: Slowly add the d-(+)-camphoric acid solution to the amine solution with continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add 1M NaOH dropwise until the solution is basic (pH ~11-12) to break the salt.

-

Extraction: Extract the liberated free amine with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the resolved amine.[4]

This protocol details the solvothermal synthesis of a homochiral lanthanide MOF using d-(+)-camphoric acid as a chiral ligand.[5]

Materials:

-

Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

-

d-(+)-Camphoric acid

-

Methanol (MeOH)

Procedure:

-

Preparation: In a glass vial, combine the lanthanide(III) nitrate hexahydrate (0.1 mmol) and d-(+)-camphoric acid (0.1 mmol, 20.0 mg).

-

Dissolution: Dissolve the mixture in 10 mL of methanol.

-

Reaction: Seal the vial and heat it at 120 °C for 48 hours.

-

Cooling: Allow the vial to cool to room temperature.

-

Product Collection: Collect the resulting colorless, block-like crystals of the lanthanide MOF.[5]

Biological Activity and Signaling Pathway

This compound has been shown to stimulate the differentiation of osteoblasts, the cells responsible for bone formation.[6] This biological activity is linked to its ability to induce the expression of glutamate (B1630785) receptors and activate key transcription factors.[6]

Caption: Signaling pathway of this compound in promoting osteoblast differentiation.

The structural similarity of this compound to glutamate receptor ligands allows it to significantly induce the expression of NMDAR1, GluR3/4, and mGluR8.[6] Concurrently, it activates the transcription factors NF-κB and AP-1.[6] The culmination of these effects is the stimulation of osteoblast differentiation.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using this compound.

Caption: Experimental workflow for the chiral resolution of a racemic amine.

References

- 1. Camphoric Acid | Fisher Scientific [fishersci.com]

- 2. D-(+)-Camphoric acid | 124-83-4 [chemicalbook.com]

- 3. Cas 124-83-4,D-(+)-Camphoric acid | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of d-Camphoric Acid via d-Camphor Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of d-camphoric acid through the oxidation of d-camphor (B3430136). This compound is a valuable chiral building block in the pharmaceutical industry. The primary and most industrially significant method involves the oxidation of camphor (B46023) using nitric acid, a process whose efficiency is greatly enhanced by the use of specific catalysts. This document details the established experimental protocols, presents quantitative data for comparison, and visualizes the key chemical and procedural pathways.

Core Synthesis Pathway: Nitric Acid Oxidation

The conversion of d-camphor to this compound is achieved by breaking the bicyclic ketone structure of camphor at the carbonyl group. Nitric acid serves as a powerful oxidizing agent for this transformation.[1] Early iterations of this process were often plagued by low yields, hindering industrial-scale production. However, the introduction of catalytic systems has rendered this a highly efficient and viable synthetic route.[1]

A key advancement in this synthesis was the discovery that the presence of mercury or mercury salts can significantly increase the yield of camphoric acid.[2] Further enhancements have been achieved by the co-introduction of iron, which promotes the reaction and leads to even greater yields.[2]

Caption: Chemical transformation of d-camphor to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data derived from a patented industrial process for the oxidation of camphor. The use of d-camphor in place of racemic camphor results in this compound in the same reported yields.[2]

| Reactant/Catalyst | Molar Ratio/Concentration | Temperature (°C) | Duration (hours) | Yield (%) | Melting Point of this compound (°C) |

| Racemic Camphor (305g) | 1 | 75°C then 80°C | 24 then 36 | 92 | 202 (racemic) |

| d-Camphor (304g) | 1 | 75°C then 80°C | 24 then 36 | ~92 | 186-187 |

| Mercury (60g) | ~0.15 | - | - | - | - |

| Iron (10g) | ~0.09 | - | - | - | - |

| Nitric Acid (1700cc, d=1.35) | Solvent | - | - | - | - |

Table 1: Summary of reaction conditions and yields for the synthesis of camphoric acid.

Detailed Experimental Protocol

The following protocol is adapted from the established industrial method for the synthesis of camphoric acid.[2]

Materials:

-

d-Camphor: 304 g

-

Nitric acid (density = 1.35): 1700 cc

-

Mercury: 60 g

-

Iron: 10 g

Apparatus:

-

5-liter ground top flask

-

Ground top Claisen headpiece

-

Two top ground ball condensers with water feed

-

Stirring mechanism

-

Heating mantle or water bath

Procedure:

-

Catalyst Dissolution: In the 5-liter flask, dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).

-

Reactant Addition: Introduce 304 g of d-camphor into the nitric acid solution containing the dissolved catalysts.

-

Initial Heating: Heat the mixture, with constant stirring, for 24 hours at a temperature of 75°C.

-

Secondary Heating: Increase the temperature to 80°C and continue heating with stirring for an additional 36 hours.

-

Crystallization and Isolation: After the heating period, allow the mixture to cool. The this compound will separate as a crystalline solid.

-

Centrifugation: Separate the precipitated this compound from the mother liquor via centrifugation.

-

Washing: Wash the isolated solid with water to remove residual nitric acid and catalysts.

-

Drying: Dry the purified this compound under reduced pressure. The final product should be a pure white solid.

Caption: Step-by-step workflow for the synthesis of this compound.

The Role of Catalysis in Yield Enhancement

The efficiency of the nitric acid oxidation of camphor is critically dependent on the presence of a catalyst. Without a catalyst, the reaction proceeds with inferior yields, making it unsuitable for industrial applications.[2] The addition of mercury salts provides a significant improvement, and a further increase in yield is observed with the inclusion of iron.

References

Stereochemistry and chirality of d-camphoric acid

An In-depth Technical Guide on the Stereochemistry and Chirality of d-Camphoric Acid

Introduction

Camphoric acid, a dicarboxylic acid derived from the oxidation of camphor, is a cornerstone molecule in the study of stereochemistry. Its rigid bicyclic structure contains two chiral centers, leading to a fascinating array of stereoisomers. This guide provides a detailed technical examination of the stereochemistry and chirality of this compound, with a focus on its absolute configuration, physicochemical properties, and the experimental methodologies used for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and stereoselective synthesis.

Core Concepts: Stereochemistry of Camphoric Acid

Camphoric acid possesses two stereogenic centers at the C1 and C3 positions of its cyclopentane (B165970) ring. The number of possible stereoisomers for a molecule with 'n' chiral centers is typically 2^n. For camphoric acid (n=2), this would suggest four possible stereoisomers. However, due to the molecule's structure, a meso compound is possible, resulting in a total of three stereoisomers: a pair of enantiomers (d- and l-camphoric acid) and an optically inactive meso form.

-

This compound: The dextrorotatory enantiomer. Its systematic IUPAC name is (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

-

l-Camphoric Acid: The levorotatory enantiomer. Its systematic IUPAC name is (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

-

meso-Camphoric Acid: An achiral diastereomer of the d- and l- forms. It possesses a plane of symmetry and is therefore optically inactive.

The d- and l- forms are non-superimposable mirror images of each other, exhibiting identical physical properties except for the direction in which they rotate plane-polarized light.

Quantitative Physicochemical Properties

The distinct spatial arrangement of functional groups in each stereoisomer of camphoric acid results in unique physicochemical properties. These properties are critical for their separation, characterization, and application. A summary of key quantitative data is presented below.

| Property | d-(+)-Camphoric Acid | l-(-)-Camphoric Acid | dl-(Racemic) Camphoric Acid |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[1] | (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[2] | Racemic mixture of (1R,3S) and (1S,3R) isomers |

| Molecular Formula | C₁₀H₁₆O₄[3] | C₁₀H₁₆O₄[2] | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol [1] | 200.23 g/mol [2] | 200.23 g/mol |

| Melting Point | 186-189 °C[4] | 184-189 °C[2] | 202-203 °C[5] |

| Specific Rotation [α]D | +46° to +48° (c=1-10 in ethanol)[3][4][6] | -48±2° (c=10 in ethanol)[2][7] | 0° |

| Water Solubility | 0.8 g/100 mL[4] | 0.8 g/100 mL (inferred)[5] | Lower than enantiomers |

| pKa (at 25°C) | pK₁: 4.57, pK₂: 5.10[4] | pK₁: 4.57, pK₂: 5.10 (inferred) | Not typically reported |

Experimental Protocols for Stereochemical Analysis

Several well-established experimental techniques are employed to determine the stereochemistry and purity of camphoric acid isomers.

Polarimetry

Objective: To measure the specific rotation of a sample to distinguish between d- and l-enantiomers and determine enantiomeric purity.

Methodology:

-

Sample Preparation: Accurately prepare a solution of the camphoric acid sample of known concentration (e.g., 1.0 g/100 mL) using a suitable solvent such as ethanol.

-

Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589.6 nm) as the light source.[8]

-

Measurement:

-

Calibrate the instrument with a blank (pure solvent).

-

Fill a polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of camphoric acid for quantitative analysis of enantiomeric excess (ee).

Methodology:

-

Column Selection: Utilize a chiral stationary phase (CSP) column, often one based on a polysaccharide derivative like Chiralcel OD-H.

-

Mobile Phase Preparation: A typical mobile phase for this separation consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).[9] A small amount of a strong acid, like trifluoroacetic acid (TFA), is often added to improve peak shape for acidic compounds like camphoric acid.[9]

-

Sample Preparation: Dissolve the camphoric acid sample in the mobile phase.

-

Analysis:

-

Inject the sample onto the HPLC system.

-

The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and their separation.

-

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure. While standard NMR cannot distinguish between enantiomers, it can be used with chiral shift reagents to do so.

Methodology:

-

Sample Preparation: Dissolve approximately 5-25 mg of the camphoric acid sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analysis with Chiral Shift Reagents:

-

Acquire a standard spectrum of the sample.

-

Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

-

Acquire a new spectrum after each addition. The chiral reagent will form diastereomeric complexes with the enantiomers, causing the corresponding protons or carbons in the two enantiomers to resonate at different chemical shifts, allowing for their differentiation and quantification.

-

Visualizations: Logical Workflows and Relationships

// Edges start -> oxidation [color="#34A853"]; oxidation -> racemic [color="#34A853"]; racemic -> reagent [color="#34A853"]; reagent -> salts [color="#34A853"]; salts -> crystallization [color="#34A853"]; crystallization -> less_soluble [label="Precipitate", color="#EA4335"]; crystallization -> more_soluble [label="Mother Liquor", color="#FBBC05"]; less_soluble -> acidification1 [color="#34A853"]; more_soluble -> acidification2 [color="#34A853"]; acidification1 -> d_acid [color="#34A853"]; acidification2 -> l_acid [color="#34A853"]; } ` Figure 1: Workflow for the Synthesis and Resolution of Camphoric Acid Enantiomers.

Conclusion

The stereochemistry of this compound is a clear illustration of the principles of chirality, enantiomerism, and diastereomerism. Its well-defined stereoisomers, with their distinct physical properties, make it an ideal model compound for both pedagogical purposes and practical applications in stereoselective synthesis and as a chiral resolving agent. A thorough understanding of the analytical techniques detailed herein is essential for any researcher working with this or other chiral molecules, ensuring the accurate identification, separation, and quantification of its stereoisomeric forms.

References

- 1. Camphoric acid - Wikipedia [en.wikipedia.org]

- 2. (-)-Camphoric acid - CAS-Number 560-09-8 - Order from Chemodex [chemodex.com]

- 3. Camphoric Acid [drugfuture.com]

- 4. D-(+)-Camphoric acid CAS#: 124-83-4 [m.chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. B23106.22 [thermofisher.com]

- 7. Amanote [app.amanote.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sourcing and Isolation of d-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Camphoric acid, a chiral dicarboxylic acid, is a valuable building block in asymmetric synthesis, renowned for its role as a resolving agent and a precursor for various pharmaceutical intermediates. While this compound itself is not typically found in significant quantities in nature for direct extraction, its primary natural source is the abundant monoterpenoid, (+)-camphor. This guide details the pathway from the natural origins of (+)-camphor to the isolation of this compound through chemical synthesis. The process begins with the extraction of (+)-camphor from its botanical sources, followed by its oxidation to yield this compound.

Natural Sources of the Precursor: (+)-Camphor

The principal natural precursor to this compound is (+)-camphor ((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one). This terpene is most famously derived from the camphor (B46023) tree, Cinnamomum camphora.[1] While other plants may contain camphor, C. camphora is the most commercially significant source. The essential oil extracted from the wood, leaves, and twigs of this tree is rich in camphor.[2][3]

Isolation of (+)-Camphor from Cinnamomum camphora

The isolation of (+)-camphor from its natural source is a critical first step. The most common industrial method is steam distillation of the camphor tree's biomass.[2][3]

Experimental Protocol: Steam Distillation of (+)-Camphor

Objective: To extract crude camphor-rich essential oil from the leaves and twigs of Cinnamomum camphora.

Materials:

-

Fresh or dried leaves and twigs of Cinnamomum camphora

-

Steam distillation apparatus

-

Water source

-

Receiving flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

-

Preparation of Plant Material: The collected plant material is chopped or ground to increase the surface area for efficient steam penetration.

-

Steam Distillation: The plant material is packed into the distillation still. Steam is introduced, which volatilizes the essential oils, including camphor.

-

Condensation: The steam and volatile oil mixture is passed through a condenser, where it cools and liquefies.

-

Separation: The condensate, a mixture of water and essential oil, is collected in a receiving flask. Due to its immiscibility with water, the oil can be separated using a separatory funnel.

-

Drying: The collected essential oil is dried over a suitable drying agent, such as anhydrous sodium sulfate, to remove any residual water.

-

Purification: Crude camphor can be further purified by fractional distillation or crystallization to obtain high-purity (+)-camphor.

The yield of essential oil from steam distillation is typically less than 0.5%.[4] Supercritical CO2 extraction is a more efficient but also more complex alternative, with reported yields of up to 4.63%.[2][4]

"Isolation" of this compound via Oxidation of (+)-Camphor

The "isolation" of this compound is, in practice, a chemical synthesis achieved through the oxidation of (+)-camphor.[5][6] The most historically significant and industrially relevant method utilizes nitric acid as the oxidizing agent.[7][8]

Experimental Protocol: Nitric Acid Oxidation of (+)-Camphor

Objective: To synthesize this compound by oxidizing d-(+)-camphor with nitric acid.

Materials:

-

d-(+)-Camphor

-

Nitric acid (concentrated)

-

Water (distilled or deionized)

-

Reaction vessel with reflux condenser and stirring mechanism

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, d-(+)-camphor is placed in the reaction vessel.

-

Addition of Nitric Acid: Concentrated nitric acid is carefully added to the camphor.

-

Heating and Reflux: The mixture is heated under reflux with continuous stirring. The reaction is typically carried out for several hours. The reaction temperature and duration can be optimized to maximize yield and minimize side product formation.

-

Cooling and Crystallization: After the reaction is complete, the mixture is cooled, which may induce the crystallization of this compound.

-

Isolation: The crude this compound is isolated by filtration and washed with cold water to remove residual nitric acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from hot water or other suitable solvents.[9] The purified this compound is then dried.

Quantitative Data

The yield of this compound from the oxidation of camphor can be influenced by reaction conditions and the use of catalysts.

| Reactant | Oxidizing Agent | Catalyst(s) | Reaction Conditions | Yield (%) | Reference |

| Racemic Camphor (305 g) | Nitric Acid (1700 cc, d=1.35) | Mercury (60 g), Iron (10 g) | 24h at 75°C, then 36h at 80°C | 92 | [8] |

| Racemic Camphor | Nitric Acid | Mercury | Not specified | 87-88 | [8] |

| d-Camphor (304 g) | Nitric Acid (as above) | Mercury (60 g), Iron (10 g) | 24h at 75°C, then 36h at 80°C | ~92 | [8] |

Visualizations

Logical Workflow: From Natural Source to this compound

Caption: Overall workflow from the camphor tree to purified this compound.

Signaling Pathway: Oxidation of (+)-Camphor to this compound

Caption: Chemical transformation of (+)-camphor into this compound.

Conclusion

The procurement of this compound is intrinsically linked to its natural precursor, (+)-camphor, which is readily available from Cinnamomum camphora. The "isolation" of this compound is a well-established synthetic procedure involving the oxidation of this natural starting material. For researchers and professionals in drug development, understanding this entire pathway, from the botanical source to the purified final product, is essential for ensuring a consistent and high-quality supply of this important chiral building block. The methodologies presented provide a robust framework for the production of this compound for further application in research and pharmaceutical development.

References

- 1. Camphoric Acid | Fisher Scientific [fishersci.com]

- 2. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Camphoric acid - Wikipedia [en.wikipedia.org]

- 6. DE2230838A1 - Separation of dl-camphor-10-sulfonic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]

- 9. D-(+)-Camphoric acid CAS#: 124-83-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of d-Camphoric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of d-camphoric acid in various organic solvents. Due to the limited availability of extensive, temperature-dependent quantitative data in publicly accessible literature, this document summarizes the currently available qualitative and single-point quantitative data. Furthermore, a detailed, representative experimental protocol for determining the solubility of dicarboxylic acids, such as this compound, is provided to enable researchers to generate further data.

Solubility Data of this compound

The solubility of this compound is a critical parameter in its application in chiral synthesis, pharmaceutical formulation, and materials science. While comprehensive datasets are scarce, the following table consolidates the available information from various sources. It is important to note that "slightly soluble" is a qualitative term and the numerical value for ethanol (B145695) lacks a specified temperature, highlighting the need for further experimental investigation.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Source |

| Ethanol | 1 g/mL | Not Specified | [1] |

| Ethanol | Slightly Soluble | Not Specified | [1][2][3][4] |

| Methanol | Slightly Soluble | Not Specified | [1][2][3][4] |

| Ether | Soluble | Not Specified | [1] |

| Chloroform | Insoluble | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [1][2][3][4] |

| Hot Water | Soluble | Not Specified | [1] |

| Cold Water | Slightly Soluble | Not Specified | [1] |

| Water | 0.8 g/100 mL | 25 | [2][3][4] |

| Glycerol | 1 g/20 mL | Not Specified | [1] |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following is a detailed methodology for determining the solubility of a dicarboxylic acid like this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method, which involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath with precise temperature control (±0.1°C)

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

2.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and transfer it to a series of glass vials.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Dilute the filtered saturated solution to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.

-

Calculation of Solubility: The solubility (S) can be calculated using the following formula:

S ( g/100g solvent) = (mass of solute in sample / mass of solvent in sample) * 100

The mass of the solute is determined from the concentration measurement, and the mass of the solvent is determined by weighing the filtered saturated solution and subtracting the mass of the solute.

2.3. Data Validation

-

Perform experiments in triplicate to ensure reproducibility.

-

Confirm the solid phase in equilibrium with the saturated solution is the original form of this compound using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Visualizations

References

A Comprehensive Technical Guide to the Spectroscopic Data of D-Camphoric Acid

Introduction

D-(+)-Camphoric acid, with the IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid derived from the oxidation of camphor.[1][2] As a versatile chiral building block, it is utilized in the synthesis of pharmaceuticals and as a resolving agent.[1] A thorough understanding of its spectral data is crucial for researchers, scientists, and professionals in drug development for accurate structural elucidation and purity assessment. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for D-camphoric acid, complete with experimental protocols and a logical workflow for its analysis. It is important to note that the spectral data for D-(+)-camphoric acid are identical to its enantiomer, L-(-)-camphoric acid, when analyzed using achiral methods.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

1.1. ¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.14 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~2.95 | Triplet | 1H | CH-COOH |

| ~2.60 | Multiplet | 1H | CH₂ |

| ~2.05 | Multiplet | 1H | CH₂ |

| ~1.90 | Multiplet | 1H | CH₂ |

| ~1.40 | Multiplet | 1H | CH₂ |

| ~1.30 | Singlet | 3H | CH₃ |

| ~1.20 | Singlet | 3H | CH₃ |

| ~0.90 | Singlet | 3H | CH₃ |

| Table 1: ¹H NMR Spectral Data for this compound.[1] |

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their corresponding functional groups.

| Chemical Shift (δ) ppm | Assignment |

| ~179.0 | Carboxylic acid carbon (-COOH) |

| ~176.5 | Carboxylic acid carbon (-COOH) |

| ~59.0 | Quaternary carbon |

| ~52.0 | CH-COOH |

| ~49.0 | Quaternary carbon |

| ~30.0 | CH₂ |

| ~29.5 | CH₂ |

| ~25.0 | CH₃ |

| ~21.0 | CH₃ |

| ~16.0 | CH₃ |

| Table 2: ¹³C NMR Spectral Data for this compound.[1] |

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:[1]

-

Sample Preparation: For ¹H NMR, accurately weigh 5-25 mg of the this compound sample.[1][3] For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[1][3] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄, or D₂O) in a clean vial before transferring it to an NMR tube.[1][3] Gentle warming or vortexing can be used to aid dissolution.[3]

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to reference the spectrum (δ = 0.00 ppm) for organic solvents.[1]

-

Data Acquisition: Place the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth.[1] Insert the sample into the NMR magnet. The instrument is then "locked" onto the deuterium (B1214612) signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.[1][3] For ¹³C NMR, a greater number of scans are necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid, H-bonded) |

| 2960 | Medium | C-H stretch (Aliphatic) |

| 1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1470 | Medium | C-H bend (CH₂) |

| 1380 | Medium | C-H bend (gem-dimethyl) |

| 1240 | Medium | C-O stretch (Carboxylic acid) |

| 940 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

| Table 3: IR Spectral Data for this compound.[1] |

2.1. Experimental Protocol for IR Spectroscopy (KBr Disc Method)

The Potassium Bromide (KBr) disc method is commonly employed for solid samples like this compound.[1][4]

-

Sample Preparation: Thoroughly grind 0.5-1.0 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a homogenous, fine mixture is obtained.[1]

-

Pellet Formation: Transfer the powdered mixture to a pellet press die and apply high pressure (typically 8-10 tons) for several minutes to form a thin, translucent KBr pellet.[1]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.[1] A background spectrum of the empty sample compartment is recorded first, followed by the spectrum of the sample.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 182 | [M - H₂O]⁺ |

| 154 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ |

| 136 | [M - H₂O - CO₂]⁺ |

| 109 | [C₇H₉O]⁺ |

| 83 | [C₆H₁₁]⁺ |

| Table 4: Mass Spectrometry Data for this compound.[6] |

3.1. Experimental Protocol for Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of dicarboxylic acids, a derivatization step is often necessary for GC-MS analysis.[6]

-

Sample Preparation (Silylation):

-

Place approximately 1 mg of this compound in a micro-reaction vial.[6]

-

Add 50 µL of pyridine (B92270) to dissolve the sample.[6]

-

Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

-

Cap the vial securely and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid groups.[6]

-

After cooling, the sample is ready for injection.[6]

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

-

GC Conditions: A typical setup would involve a helium carrier gas at a flow rate of 1.0 mL/min, an injector temperature of 250°C, and an oven temperature program starting at 80°C and ramping up to 280°C.[6]

-

MS Conditions: Electron Ionization (EI) at 70 eV is standard. The mass spectrometer scans a range of m/z values, for instance, from 40 to 450.[6]

-

Logical Workflow for Spectroscopic Analysis

The characterization of this compound involves a systematic progression of analytical techniques to confirm its identity and structure. The workflow below illustrates this process.

Caption: Spectroscopic analysis workflow for this compound.

References

A Landmark Achievement in Natural Product Synthesis: Gustaf Komppa's Total Synthesis of Camphoric Acid

Helsinki, Finland - In a groundbreaking achievement that solidified the structural theory of organic compounds, Finnish chemist Gustaf Komppa completed the first total synthesis of camphoric acid in 1903. This seminal work, starting from simple acyclic precursors, not only provided irrefutable proof of the complex bicyclic structure of both camphoric acid and its parent compound, camphor (B46023), but also marked a significant milestone in the field of synthetic organic chemistry.[1][2] At the time, camphor was a valuable natural product with high demand, and Komppa's synthesis opened the door for its potential industrial production.[2]

The synthesis was a multi-step process that demonstrated a masterful application of the chemical knowledge of the era. The key stages of Komppa's synthesis involved a Claisen condensation, a methylation reaction, and a final, complex reduction step to yield the target molecule.[1][2]

Experimental Protocols

Stage 1: Claisen Condensation

The synthesis commenced with a Claisen condensation reaction between diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. This reaction formed the initial carbon-carbon bonds necessary to construct the core structure of camphoric acid, resulting in the formation of diketocamphoric acid.[1][2]

Stage 2: Methylation

Following the initial condensation, the intermediate diketocamphoric acid was subjected to a methylation reaction. This step, accomplished using methyl iodide, introduced a key methyl group to the molecular framework.[1][2]

Stage 3: Reduction

The final and most challenging step of the synthesis was the reduction of the methylated intermediate to yield camphoric acid.[1][2] Contemporary accounts noted the complexity of this reduction, highlighting the intricate nature of the molecular transformations required to achieve the final bicyclic structure.[1]

Quantitative Data

| Stage | Starting Materials | Reagents | Product |

| 1. Claisen Condensation | Diethyl oxalate, 3,3-Dimethylpentanoic acid | Base (e.g., Sodium ethoxide) | Diketocamphoric acid |

| 2. Methylation | Diketocamphoric acid | Methyl iodide | Methylated intermediate |

| 3. Reduction | Methylated intermediate | Reducing agent(s) | Camphoric acid |

Synthetic Workflow

The logical progression of Gustaf Komppa's total synthesis of camphoric acid can be visualized as a clear and linear experimental workflow.

Caption: Workflow of Gustaf Komppa's total synthesis of camphoric acid.

This landmark synthesis by Gustaf Komppa not only represented a triumph of chemical synthesis but also played a crucial role in advancing the understanding of complex natural product structures.

References

The Biological Frontier of D-Camphoric Acid: A Technical Guide to its Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-camphoric acid, a chiral dicarboxylic acid derived from the natural monoterpene (+)-camphor, has emerged as a versatile scaffold in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional framework for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, along with visualizations of key experimental workflows and potential signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Biological Activities of this compound Derivatives

Derivatives of this compound, including amides, imides, esters, and acylhydrazones, have demonstrated a broad spectrum of biological activities. The structural modifications on the this compound backbone allow for the fine-tuning of their pharmacological properties, leading to the identification of potent lead compounds for drug development.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, with some exhibiting promising selectivity towards malignant cells.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Type | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Heterocyclic Derivative | Compound 20 | MCF-7 (Breast) | 0.78 | [1] |

| Heterocyclic Derivative | Compound 20 | A549 (Lung) | 1.69 | [1] |

| Ferrocene Sulfonamide | DK-164 | A549 (Lung) | Not specified, but showed pronounced cytotoxicity | [2] |

| Ferrocene Sulfonamide | CC-78 | A549 (Lung) | Not specified, but showed cytotoxic potential | [2] |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively investigated, revealing their potential to combat a range of pathogenic bacteria and fungi.

Derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial potency.

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfur Derivative (rac-thiocamphor) | S. epidermidis 275lp | 16 (MIC50) | [3] |

| Sulfur Derivative (rac-thiocamphor) | E. faecalis ATCC 29212 | 64 (MIC50 & MIC90) | [3] |

| Camphoryl Pyrimidine Amine | P. aeruginosa | 16 | [4] |

| Camphoryl Pyrimidine Amine | E. coli | 8 | [4] |

| Camphoryl Pyrimidine Amine | MRSA S. aureus | 8 | [4] |

| Imine Derivative | E. coli ATCC 25922 | 7.2–59.4 | [4] |

| Imine Derivative | P. aeruginosa 477 | 3.4–43 | [4] |

| Sulfonimine Derivative | P. aeruginosa 477 | 36 | [4] |

Certain this compound derivatives have demonstrated significant antifungal activity, suggesting their potential application in treating fungal infections.

Table 3: Antifungal Activity of this compound Derivatives

| Derivative Type | Fungal Strain | Inhibition Ratio (%) at 50 µg/mL | Reference |

| Acylhydrazone (o-bromophenyl) | Physalospora piricola | 95 | [5] |

| Acylhydrazone (p-bromophenyl) | Physalospora piricola | 95 | [5] |

| Acylhydrazone (p-methoxyphenyl) | Physalospora piricola | 95 | [5] |

| Acylhydrazone (p-hydroxyphenyl) | Physalospora piricola | 95 | [5] |

Antiviral Activity

D-(+)-camphoric acid imides and amides have been synthesized and evaluated for their antiviral properties, with some compounds showing activity against viruses such as SARS-CoV-2 and influenza A (H1N1).[6][7][8]

Table 4: Antiviral Activity of this compound Derivatives

| Derivative Type | Virus | Activity | Reference |

| Imide | Various | Studied for cytotoxicity and antiviral activity | [6][9][10] |

| Amide | SARS-CoV-2, H1N1 | Efficient inhibitors identified | [7][8] |

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, preliminary studies and research on structurally related compounds suggest several potential signaling pathways that may be involved in their biological activities.

Anticancer Mechanisms

The anticancer effects of this compound derivatives may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One study has shown that camphoric acid itself can induce the activation of NF-κB and AP-1, transcription factors that play complex roles in cancer.[2] Furthermore, based on the activities of other natural product derivatives, it is plausible that this compound derivatives could interact with pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[11][12][13]

Antimicrobial Mechanisms

The antimicrobial action of this compound derivatives could involve several mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial signaling pathways. The lipophilic nature of the camphor (B46023) backbone may facilitate interaction with and disruption of the lipid bilayer of bacterial and fungal cell membranes.[14]

References

- 1. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of cyclic D-(+)-camphoric acid imides and study of their antiviral activity [ouci.dntb.gov.ua]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

d-Camphoric Acid: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

d-Camphoric acid, a naturally derived and readily available chiral dicarboxylic acid, has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid bicyclic structure, inherent chirality, and resistance to racemization make it an invaluable starting material and auxiliary for the construction of complex, enantiomerically pure molecules.[1][2] This technical guide provides a comprehensive overview of the applications of this compound, detailing its use in the synthesis of chiral polymers, as a precursor for chiral auxiliaries and organocatalysts, and as a ligand in the formation of metal-organic frameworks (MOFs). The content herein is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties of this compound

This compound, systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a white crystalline solid.[3] Its well-defined stereochemistry and physical properties are crucial for its role in asymmetric synthesis.

| Property | Value | Reference |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | [3] |

| CAS Number | 124-83-4 | [3][4] |

| Molecular Formula | C₁₀H₁₆O₄ | [4] |

| Molecular Weight | 200.23 g/mol | [4] |

| Melting Point | 181 - 188 °C | [4] |

| Optical Rotation | [α]²⁰_D = +43° to +49° (c=5, EtOH) | [4] |

| Appearance | White to almost white powder or crystal | [4] |

Applications in Chiral Polymer Synthesis

The rigid and chiral scaffold of this compound makes it an excellent monomer for the synthesis of chiral polymers with applications in enantioselective separations and controlled drug delivery.[5]

Chiral Stationary Phases (CSPs) for HPLC

Chiral polymers derived from this compound can be utilized as chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) for the resolution of racemic mixtures.[5] The inherent chirality of the camphoric acid unit creates a chiral environment within the polymer matrix, enabling differential interactions with enantiomers.[5] Polyamides synthesized from (-)-camphoric acid and various aromatic diamines have demonstrated excellent chiral recognition capabilities.[5]

Biodegradable Polymers for Drug Delivery

Polyesters based on this compound are promising materials for biodegradable drug delivery systems.[5] The ester linkages are susceptible to hydrolysis, facilitating the gradual release of encapsulated drugs.[5] The chiral nature of the polymer can influence the degradation rate and the release kinetics of chiral therapeutic agents.[5] These polymers can be formulated into nanoparticles or microparticles for targeted delivery.[5]

Table 1: Thermal Properties of Polyesters Derived from this compound and Various Diols

| Diol | Polymer | Glass Transition Temperature (Tg) | Molecular Weight (Mn) |

| Ethylene glycol | Polyethylene camphorate (PEC) | 51 °C | 20,200 Da |

| Erythritol | Polyerythritan camphorate | 100 °C | Not specified |

| Isosorbide | Polyisosorbide camphorate | 125 °C | Not specified |

Data sourced from Green Chemistry (RSC Publishing) and ResearchGate.[6][7][8]

As a Precursor for Chiral Auxiliaries and Organocatalysts

While not typically used directly as a chiral auxiliary, this compound is an excellent starting material for the synthesis of more complex chiral controllers due to its rigid bicyclic structure and defined stereochemistry.[9] Its derivatives, such as diamines, amino alcohols, and oxazolidinones, are employed in a variety of asymmetric transformations.[9]

Synthesis of Chiral Diamine Auxiliaries

A significant application of this compound is its conversion into chiral diamines, which serve as precursors for bifunctional organocatalysts.[9] These catalysts are highly effective in promoting asymmetric reactions such as the Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high enantioselectivity.[9][10]

Caption: Conceptual workflow for the synthesis of a functional MOF.

Experimental Protocols

Protocol 1: Synthesis of (-)-Camphoroyl Chloride

This protocol outlines the synthesis of the diacid chloride of (-)-camphoric acid, a key intermediate for preparing chiral polyamides and polyesters. [5] Materials:

-

(-)-Camphoric acid (20.0 g, 0.1 mol)

-

Thionyl chloride (22 mL, 0.3 mol)

-

Dry toluene (B28343)

Procedure:

-

In a fume hood, add thionyl chloride to a flask containing (-)-camphoric acid.

-

Heat the mixture to reflux for 4 hours until the solid dissolves.

-

Cool the mixture to room temperature.

-

Remove excess thionyl chloride by rotary evaporation under reduced pressure.

-

Add 50 mL of dry toluene to the residue and evaporate again to ensure complete removal of thionyl chloride. Repeat this step twice.

-

The resulting solid is (-)-camphoroyl chloride and should be used immediately or stored under an inert atmosphere. [5]

Protocol 2: Synthesis of a Chiral 1,3-Diamine from (-)-Camphoric Acid

This protocol details the conversion of (-)-camphoric acid into a chiral 1,3-diamine, a precursor for bifunctional organocatalysts. [9] Materials:

-

(-)-Camphoric acid

-

Acetic anhydride

-

Aqueous ammonia solution

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (B95107) (THF)

-

Water

-

Aqueous sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Formation of (-)-Camphoric Anhydride: Heat a mixture of (-)-camphoric acid and acetic anhydride under reflux for 2 hours. Remove the solvent under reduced pressure to yield (-)-camphoric anhydride. [9]2. Synthesis of (-)-Camphorimide: Treat the anhydride with an aqueous solution of ammonia and heat. Filter and recrystallize the resulting solid to obtain (-)-camphorimide. [9]3. Reduction to the Chiral 1,3-Diamine: To a suspension of LiAlH₄ in dry THF at 0 °C, add a solution of (-)-camphorimide in dry THF dropwise. Heat the reaction mixture to reflux for 24 hours. After cooling to 0 °C, quench the reaction by the sequential addition of water and an aqueous NaOH solution. [9]

Protocol 3: Synthesis of a Zinc-Camphorate MOF

This protocol describes the synthesis of a metal-organic framework using D-(+)-camphoric acid and zinc nitrate (B79036). [11] Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.148 g, 0.5 mmol)

-

D-(+)-camphoric acid (D-H₂cam) (0.100 g, 0.5 mmol)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

-

Add D-(+)-camphoric acid to the solution.

-

Seal the vial tightly and place it in a preheated oven at 85°C for 48 hours. [11]

Conclusion

This compound stands out as a highly versatile and valuable chiral building block in modern organic synthesis. Its utility spans from the creation of advanced polymeric materials for chiral separations and drug delivery to the development of sophisticated chiral auxiliaries and organocatalysts for asymmetric reactions, and the construction of novel metal-organic frameworks with unique functional properties. The experimental protocols and data presented in this guide underscore the practical applicability of this compound and provide a solid foundation for researchers and professionals in the pharmaceutical and materials science fields to explore its full potential in the synthesis of innovative chiral molecules.

References

- 1. home.csulb.edu [home.csulb.edu]

- 2. benchchem.com [benchchem.com]

- 3. Camphoric acid - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Thermal Stability and Decomposition of d-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of d-camphoric acid. While specific quantitative experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively available in public literature, this document outlines the expected thermal behavior based on the known properties of this compound and similar dicarboxylic acids. It details the methodologies for appropriate thermal analysis and presents a proposed decomposition pathway.

Introduction to this compound

This compound, with the IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid. It is a white crystalline solid with a melting point in the range of 183-187 °C.[1][2] Its rigid, chiral structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and as a resolving agent.[3] Understanding its thermal stability is crucial for applications in drug development and materials science, where it may be subjected to various temperature-related processes during manufacturing, formulation, and storage.

Thermal Decomposition Overview

The thermal decomposition of this compound is expected to proceed via intramolecular dehydration to form d-camphoric anhydride (B1165640). This is a common thermal degradation pathway for 1,3-dicarboxylic acids. Upon further heating to higher temperatures, the anhydride may undergo subsequent decomposition, potentially involving decarboxylation and fragmentation of the cyclic structure.

Data Presentation

The following tables are structured to present the quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound. Please note that the values in these tables are placeholders and are representative of what would be expected. Specific experimental data is required for accurate values.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | Data not available |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available |

| Mass Loss Step 1 (Dehydration) | Data not available |

| Mass Loss Step 2 (Anhydride Decomposition) | Data not available |

| Final Residue at 600 °C | Data not available |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | 183-187 °C[1][2] |

| Enthalpy of Fusion (ΔHfus) | Data not available |

| Onset of Decomposition (Tonset) | Data not available |

| Enthalpy of Decomposition (ΔHdecomp) | Data not available |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 3-5 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

An empty crucible is used as a reference.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of mass lost in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition energetics of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup:

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

The sample is subjected to a controlled heating program, for example, from room temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition) and to quantify the associated enthalpy changes.

Mandatory Visualization

Proposed Thermal Decomposition Pathway of this compound

The primary thermal decomposition pathway of this compound is the intramolecular dehydration to form d-camphoric anhydride. This is a well-established reaction for many dicarboxylic acids when heated.

Caption: Proposed thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for the comprehensive thermal analysis of this compound involves sample preparation followed by analysis using TGA and DSC, and subsequent data interpretation.

Caption: Workflow for the thermal analysis of this compound.

References

Unveiling the Solid-State Architecture of d-(+)-Camphoric Acid: A Technical Guide